2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate
Beschreibung
2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate is a chemical compound with the molecular formula C11H19NO4. It is known for its unique structure, which includes an oxane ring and an amino group.
Eigenschaften
CAS-Nummer |
888031-58-1 |
|---|---|
Molekularformel |
C12H21NO4 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
2-(oxan-2-yl)ethyl 5-amino-4-oxopentanoate |
InChI |
InChI=1S/C12H21NO4/c13-9-10(14)4-5-12(15)17-8-6-11-3-1-2-7-16-11/h11H,1-9,13H2 |
InChI-Schlüssel |
JSUHJPWJFSUHCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)CCOC(=O)CCC(=O)CN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate typically involves the reaction of oxane derivatives with amino acids under specific conditions. One common method includes the esterification of 5-amino-4-oxopentanoic acid with 2-(oxan-2-yl)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The oxane ring and amino group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate: Unique due to its specific structure and functional groups.
2-(Tetrahydrofuran-2-YL)ethyl 5-amino-4-oxopentanoate: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
2-(Pyran-2-YL)ethyl 5-amino-4-oxopentanoate: Contains a pyran ring, leading to different chemical properties
Uniqueness
2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate is unique due to its oxane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
